2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-10-13-7-6-8-19(13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZCLBJTPUCRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCN2C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114313 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4,6-dimethyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-94-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4,6-dimethyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4,6-dimethyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1261229-94-0) is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₆H₂₅N₃O₃
- Molar Mass : Approximately 307.388 g/mol
The presence of the pyrimidine ring is significant as it contributes to the compound's interaction with biological targets, potentially influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities. Notably, these activities may include:
- Antimicrobial Effects : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Interaction : Preliminary studies suggest that it can interact with cell membranes and influence cellular signaling pathways.
Interaction Studies
Interaction studies have revealed that this compound can bind to various biological targets. The following table summarizes some of these interactions:
| Biological Target | Interaction Type | Effect Observed |
|---|---|---|
| Enzyme A | Inhibition | Reduced activity |
| Receptor B | Agonist | Enhanced signaling |
| Protein C | Binding | Altered conformation |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific interaction of the pyrimidine moiety with bacterial enzymes was highlighted as a key mechanism of action .
- Enzyme Inhibition Assays : In vitro assays indicated that the compound inhibits certain phospholipases, which are crucial in lipid metabolism. The inhibition was quantified using IC50 values, demonstrating potent activity compared to known inhibitors .
- Pharmacokinetic Studies : Research on the pharmacokinetics of similar compounds suggests favorable absorption and distribution characteristics, which may enhance their therapeutic potential .
Comparative Analysis with Similar Compounds
The unique structure of this compound can be contrasted with other related compounds to highlight its distinct properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl 3-((4,6-dimethylpyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different substitution pattern on pyrrolidine |
| 2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine instead of pyrrolidine | Altered ring structure may influence biological activity |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Lacks the pyrimidine moiety | Simpler structure may result in different properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrrolidine-tert-butyl ester scaffold but differing in substituents, stereochemistry, or functional groups.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Pyrimidine Substituents: The target compound’s 4,6-dimethylpyrimidine group (vs. The absence of a 6-methyl group in CAS 1261231-39-3 may reduce metabolic stability compared to the target compound .
Stereochemistry :
- The (S)-configuration in the target compound (CAS 1264038-39-2) contrasts with the (R)-configured tosyl derivative in . Stereochemistry significantly impacts molecular recognition in enzyme inhibition (e.g., leukotriene A4 hydrolase) .
Functional Group Variations :
- Replacement of the pyrimidine-ether group with a tosyl group () or methanesulfonamide () modifies hydrogen-bonding capacity and solubility. Tosyl groups are often used as leaving groups in nucleophilic substitution reactions, whereas sulfonamides exhibit distinct acid-base properties .
Synthetic Utility :
- The tert-butyl carbamate group in all compounds facilitates nitrogen protection during synthesis. However, deprotection conditions vary:
- Target compound : Likely requires acidic conditions (e.g., HCl/MeOH) for tert-butyl removal, similar to protocols in .
- Tosyl derivative : The tosyl group may be removed via reductive or nucleophilic methods, as described in .
Notes
Q & A
Q. What are the critical steps and parameters for synthesizing this compound?
The synthesis involves:
- Ring formation : Constructing the pyrrolidine and pyrimidine rings using stepwise coupling reactions.
- Linkage : Connecting the pyrrolidine ring to the pyrimidine moiety via an oxymethyl bridge.
- Protection : Introducing the tert-butyl ester group to stabilize the carboxylic acid during synthesis. Key parameters include:
- Temperature : Maintained at 0–5°C during sensitive steps (e.g., coupling reactions) to prevent side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Catalysts : Palladium or copper catalysts may be used for cross-coupling steps .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify the connectivity of the pyrrolidine, pyrimidine, and tert-butyl ester groups .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₂₅N₃O₃) .
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₃ | |
| Molecular Weight | 307.39 g/mol | |
| Purity | >95% (HPLC) |
Q. What are the recommended storage conditions to ensure stability?
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light exposure : Protect from UV light by using amber glassware .
- Humidity : Desiccants (e.g., silica gel) minimize hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Use Design of Experiments (DoE) to screen variables:
- Factors : Solvent polarity, catalyst loading, and reaction time.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 72 hours in THF with 5 mol% Pd catalyst) .
- Flow chemistry : Continuous flow systems enhance reproducibility and scalability .
Q. What strategies are effective for modifying the tert-butyl ester group to create bioactive derivatives?
- Deprotection : Treat with TFA or HCl to expose the carboxylic acid for further functionalization .
- Amide coupling : React with amines using EDC/HOBt to generate peptidomimetics .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens or methyl groups) on the pyrimidine ring to modulate biological activity .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
- Comparative analysis : Evaluate analogs (e.g., 4-chloro vs. 6-methyl pyrimidine derivatives) using standardized assays (e.g., enzyme inhibition or cell viability) .
- Computational modeling : Molecular docking or MD simulations predict binding affinities to biological targets .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substituents enhancing target selectivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
